[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanamine
CAS No.: 1250057-67-0
Cat. No.: VC2939486
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1250057-67-0 |
|---|---|
| Molecular Formula | C13H19NO2 |
| Molecular Weight | 221.29 g/mol |
| IUPAC Name | [4-methyl-2-(oxolan-3-ylmethoxy)phenyl]methanamine |
| Standard InChI | InChI=1S/C13H19NO2/c1-10-2-3-12(7-14)13(6-10)16-9-11-4-5-15-8-11/h2-3,6,11H,4-5,7-9,14H2,1H3 |
| Standard InChI Key | JBPMLIRZXQJDRX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)CN)OCC2CCOC2 |
| Canonical SMILES | CC1=CC(=C(C=C1)CN)OCC2CCOC2 |
Introduction
[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanamine is an organic compound with the molecular formula C13H19NO2 and a molecular weight of approximately 221.29 g/mol . It is identified by the CAS number 1250057-67-0 and is also known as 4-Methyl-2-[(tetrahydro-3-furanyl)methoxy]benzenemethanamine . This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis.
Synthesis and Production
The synthesis of [4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanamine typically involves several steps, including the formation of the oxolan-3-ylmethoxy group and its attachment to the phenyl ring. Industrial production methods are optimized for larger-scale operations to ensure consistent quality and yield.
Comparison with Similar Compounds
[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanamine can be compared to other compounds with similar structures, such as [4-methyl-2-(oxolan-3-yloxy)phenyl]methanamine, which lacks the methoxy group in the oxolan ring. The latter compound has a molecular weight of 207.27 g/mol and a different chemical formula (C12H17NO2) .
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| [4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanamine | C13H19NO2 | 221.29 | Methoxy group attached to oxolan ring |
| [4-methyl-2-(oxolan-3-yloxy)phenyl]methanamine | C12H17NO2 | 207.27 | Direct oxygen linkage to oxolan ring |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume